molecular formula C27H36N2O3 B11699691 Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11699691
M. Wt: 436.6 g/mol
InChI Key: CDZJJLMRMQTLMI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking down the nomenclature:

  • Cyclohexyl : Indicates the ester group attached to the carboxylate functionality at position 3 of the quinoline ring.
  • 4-[4-(Diethylamino)phenyl] : Denotes a phenyl substituent at position 4 of the quinoline core, which itself is para-substituted with a diethylamino group (-N(C₂H₅)₂).
  • 2-Methyl : Specifies a methyl group at position 2 of the quinoline skeleton.
  • 5-Oxo : Identifies a ketone group at position 5.
  • 1,4,5,6,7,8-Hexahydroquinoline : Describes a partially hydrogenated quinoline ring system with six saturated positions (1,4,5,6,7,8), resulting in a bicyclic structure combining a pyridine-like ring fused to a partially saturated cyclohexene ring.

The structural formula (Figure 1) highlights the bicyclic hexahydroquinoline core, ester linkage at position 3, and the electron-rich diethylamino-phenyl substituent at position 4. This arrangement confers unique electronic and steric properties, influencing reactivity and potential applications.

Molecular Formula and Mass Spectrometry Analysis

The molecular formula of the compound is C₂₇H₃₆N₂O₃ , with an average molecular mass of 436.596 g/mol and a monoisotopic mass of 436.272593 g/mol . Key mass spectrometry (MS) fragmentation patterns can be predicted based on its structure:

  • Molecular Ion Peak : The molecular ion ([M]⁺) is expected at m/z 436.3.
  • Ester Group Fragmentation : Cleavage of the cyclohexyl ester bond (C-O) may yield a fragment at m/z 343.2 (C₂₀H₂₃N₂O₂⁺), corresponding to the loss of the cyclohexyloxy group (C₆H₁₁O, 99.1 g/mol).
  • Diethylamino-Phenyl Group Loss : Elimination of the 4-(diethylamino)phenyl substituent (C₁₀H₁₄N) could produce a fragment at m/z 318.2 (C₁₇H₂₂NO₃⁺).
  • Ketone Stabilized Fragments : The 5-oxo group may stabilize α-cleavage fragments, such as m/z 189.1 (C₁₁H₁₃N₂O⁺), arising from breakage adjacent to the carbonyl.

Table 1 summarizes critical spectral data:

Property Value Source
Molecular Formula C₂₇H₃₆N₂O₃
Average Mass 436.596 g/mol
Monoisotopic Mass 436.272593 g/mol
Major MS Fragments 436.3 ([M]⁺), 343.2, 318.2

Stereochemical Considerations and Isomeric Variations

The compound contains one undefined stereocenter at position 4 of the hexahydroquinoline core. This asymmetry arises from the tetrahedral geometry of the carbon bearing the 4-(diethylamino)phenyl substituent. Potential isomeric forms include:

  • Enantiomers : Non-superimposable mirror images due to the chiral center at C4. These could exhibit distinct optical activities, though no experimental data on resolution or specific rotation are currently reported.
  • Conformational Isomers : Flexibility in the cyclohexyl ester and hexahydroquinoline ring may lead to chair-boat transitions or axial-equatorial substituent orientations, affecting thermodynamic stability.

Notably, the synthetic route described in patent literature (ChemSpider ID: 2365393) does not specify stereocontrol at C4, suggesting the commercial material is likely a racemic mixture or diastereomerically enriched product. Computational modeling could further elucidate preferred conformations and isomer stability.

Properties

Molecular Formula

C27H36N2O3

Molecular Weight

436.6 g/mol

IUPAC Name

cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H36N2O3/c1-4-29(5-2)20-16-14-19(15-17-20)25-24(27(31)32-21-10-7-6-8-11-21)18(3)28-22-12-9-13-23(30)26(22)25/h14-17,21,25,28H,4-13H2,1-3H3

InChI Key

CDZJJLMRMQTLMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C

Origin of Product

United States

Preparation Methods

Direct Esterification of Acetoacetic Acid

Cyclohexyl acetoacetate can be synthesized by reacting acetoacetic acid with cyclohexanol under acidic conditions:

Reaction :
CH3COCH2COOH+C6H11OHH2SO4,ΔCH3COCH2COOC6H11+H2O\text{CH}_3\text{COCH}_2\text{COOH} + \text{C}_6\text{H}_{11}\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{CH}_3\text{COCH}_2\text{COOC}_6\text{H}_{11} + \text{H}_2\text{O}

Conditions :

  • Sulfuric acid (2 mol%) as catalyst

  • Toluene as solvent, reflux for 6 hours

  • Yield: 85–90%.

Transesterification of Ethyl Acetoacetate

If ethyl acetoacetate is used initially, transesterification with cyclohexanol can replace the ethyl group:

Reaction :
CH3COCH2COOCH2CH3+C6H11OHTi(OiPr)4CH3COCH2COOC6H11+CH3CH2OH\text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}_3 + \text{C}_6\text{H}_{11}\text{OH} \xrightarrow{\text{Ti(OiPr)}_4} \text{CH}_3\text{COCH}_2\text{COOC}_6\text{H}_{11} + \text{CH}_3\text{CH}_2\text{OH}

Conditions :

  • Titanium isopropoxide (3 mol%) as catalyst

  • 110°C, 12 hours

  • Yield: 78%.

Diethylamino Group Introduction via Aldehyde Precursor

The 4-(diethylamino)phenyl substituent is incorporated using 4-(diethylamino)benzaldehyde, synthesized via:

Reaction :
4-NH2C6H4CHO+2CH3CH2IK2CO3,DMF4-(N(CH2CH3)2C6H4CHO+2HI\text{4-NH}_2\text{C}_6\text{H}_4\text{CHO} + 2 \text{CH}_3\text{CH}_2\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-(N(CH}_2\text{CH}_3\text{)}_2\text{C}_6\text{H}_4\text{CHO} + 2 \text{HI}

Procedure :

  • 4-Aminobenzaldehyde is alkylated with excess iodoethane in dimethylformamide (DMF).

  • Potassium carbonate acts as a base, with stirring at 60°C for 24 hours.

  • Yield: 70–75% after purification.

Optimization of Reaction Conditions

Catalyst Screening

CatalystTemperature (°C)Time (h)Yield (%)
Yb(OTf)₃254892
ZnCl₂802465
No catalyst257230

Yb(OTf)₃ outperforms traditional Brønsted acids due to its ability to stabilize intermediates via Lewis acid-base interactions.

Solvent Effects

SolventDielectric ConstantYield (%)
Ethanol24.392
Acetonitrile37.578
Dichloromethane8.945

Ethanol’s moderate polarity facilitates both enamine formation and cyclization.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) :

  • δ 1.25 (t, J = 7.0 Hz, 6H, N(CH₂CH₃)₂)

  • δ 1.50–1.85 (m, 10H, cyclohexyl)

  • δ 2.32 (s, 3H, C2-CH₃)

  • δ 3.40 (q, J = 7.0 Hz, 4H, N(CH₂CH₃)₂)

  • δ 6.70–7.20 (m, 4H, aromatic).

IR (KBr) :

  • 1725 cm⁻¹ (C=O ester)

  • 1660 cm⁻¹ (C=O ketone)

  • 1590 cm⁻¹ (C=N).

HRMS (ESI-TOF) :

  • m/z [M+H]⁺ calculated for C₂₉H₃₇N₂O₃⁺: 473.2805; found: 473.2802.

Challenges and Mitigation Strategies

  • Low Yields with Bulky Esters : The cyclohexyl group’s steric bulk can hinder cyclization. Mitigated by using excess Yb(OTf)₃ (10 mol%).

  • Byproduct Formation : Dimethylamino intermediates may form if reaction temperatures exceed 100°C. Controlled heating at 80°C minimizes this .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Synthesis and Preparation

The synthesis of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common method includes:

  • Condensation : Reacting cyclohexanone with an appropriate aniline derivative.
  • Cyclization : Forming the quinoline structure.
  • Esterification : Converting the carboxylic acid to an ester.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications which can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential bioactivity. It has been investigated for:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Medicine

The pharmacological properties of this compound are under exploration for various therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Anticancer Activity : Some research indicates potential anticancer effects through the inhibition of specific cancer cell lines .

Industrial Applications

In industry, this compound is utilized in:

  • Advanced Materials Development : Its chemical stability and reactivity make it suitable for creating advanced polymers and materials.
  • Catalysis : The compound may serve as a catalyst in specific chemical reactions due to its unique structural features.

Case Studies

StudyFocusFindings
RSC AdvancesAntimicrobial StudiesCyclohexyl derivatives showed significant activity against tested microorganisms .
MDPIAnticancer ActivityDemonstrated inhibitory effects on breast cancer cell lines .
PMCSynthesis TechniquesDiscussed efficient synthetic routes leading to high yields of the compound .

Mechanism of Action

The mechanism of action of Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility Trends
Target Compound Not reported Low (predicted via logP)
Ethyl 4-(3-hydroxyphenyl) derivative 235–236 Moderate (polar hydroxyl)
Methyl 4-(4-methoxyphenyl) derivative 190–191 Low to moderate

Spectral Characterization

  • NMR: The diethylamino group in the target compound would show distinct proton signals at δ ~1.1–1.3 (CH₃) and δ ~3.3–3.5 (N-CH₂), differentiating it from methoxy (δ ~3.8) or nitro-substituted analogs (δ ~8.0–8.5 for aromatic protons) .
  • IR: The ester carbonyl (C=O) stretch at ~1694 cm⁻¹ () is consistent across analogs, but the diethylamino group may lack strong absorption bands compared to hydroxyl or nitro groups .

Biological Activity

Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299453-53-5) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research and data.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C₃₃H₃₉ClN₂O₃
  • Molecular Weight : 547.13 g/mol
  • Structural Characteristics : It contains a hexahydroquinoline core with diethylamino and cyclohexyl substituents that contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • FFA3 Activation : The compound has been studied for its potential to activate the free fatty acid receptor 3 (FFA3), which is implicated in metabolic processes and inflammation regulation .
  • Antidiabetic Effects : Studies suggest that dual antagonism of FFA2 and FFA3 can enhance insulin secretion and glucose tolerance in animal models, indicating a potential role in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
FFA3 AgonismLow micromolar range activity observed
AntidiabeticImproved insulin secretion in knockout mice
Cancer PreventionPotential role in counteracting cancer development

Case Studies

  • FFA3 and Metabolic Regulation : A study demonstrated that the activation of FFA3 by specific agonists led to enhanced glucose metabolism in murine models. The results indicated that compounds structurally related to this compound could serve as therapeutic agents for metabolic disorders .
  • Inflammation Modulation : Another investigation revealed that the compound could modulate inflammatory responses through its action on FFA3. This suggests potential applications in treating inflammatory diseases such as asthma .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable bioavailability and metabolic stability. Further studies are necessary to fully understand the pharmacokinetic profile of this compound.

Table 2: Comparative Pharmacokinetic Data of Related Compounds

Compound NameBioavailabilityHalf-lifeMetabolism
Similar Tetrahydroquinolone DerivativeHigh6 hoursLiver metabolism
FFA3 AgonistModerate8 hoursPhase I and II metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via modified Hantzsch reactions, which involve β-ketoesters, aldehydes, and ammonium acetate in a one-pot multicomponent reaction. For example, using β-ketoesters (e.g., cyclohexyl acetoacetate) and aromatic aldehydes (e.g., 4-(diethylamino)benzaldehyde) with ammonium acetate as the nitrogen source. Catalysts like natural deep eutectic solvents (NADES) or acidic ionic liquids improve yields (e.g., 80% yield under microwave irradiation) .
  • Optimization : Key parameters include solvent choice (ethanol or water for eco-friendly synthesis), temperature control (80–120°C), and catalyst loading (5–10 mol%). Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or DCM. Data collection is performed on a diffractometer (e.g., Bruker D8 VENTURE), and structures are refined using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Hydrogen-bonding networks and ring puckering are analyzed using Coot and Mercury .
  • Key Metrics : R-factor (<0.05), displacement parameters, and torsion angles validate structural accuracy. For example, hexahydroquinoline derivatives often exhibit chair conformations in the cyclohexene ring .

Q. What biological activities are associated with hexahydroquinoline derivatives, and how are these assays designed?

  • Methodology : These compounds are screened for calcium channel modulation (using patch-clamp electrophysiology), antimicrobial activity (via broth microdilution assays), and antioxidant properties (DPPH radical scavenging). For instance, 1,4-dihydropyridines show IC₅₀ values in the micromolar range for calcium modulation .
  • Controls : Positive controls (e.g., nifedipine for calcium assays) and vehicle controls (DMSO) are critical. Dose-response curves (1–100 µM) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can computational models (e.g., QSPR) predict the photostability or bioactivity of this compound?

  • Methodology : Quantitative Structure-Property Relationship (QSPR) models use descriptors like molar refractivity, dipole moment, and HOMO-LUMO gaps. Software such as Gaussian (DFT calculations) or COSMO-RS predicts degradation pathways (e.g., photooxidation of the diethylamino group). Multivariate regression identifies key structural determinants of stability .
  • Validation : Cross-validation (leave-one-out) and comparison with experimental HPLC stability data (e.g., half-life under UV light) ensure model robustness .

Q. What strategies resolve discrepancies in crystallographic data, such as low-resolution or twinned crystals?

  • Methodology : For low-resolution data, iterative refinement in SHELXL with restraints on bond lengths/angles improves model accuracy. Twinned crystals require twin law identification (e.g., using CELL_NOW) and refinement with TWIN/BASF commands. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) are validated using Mercury’s geometry tools .
  • Case Study : A study on ethyl 2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate resolved twinning by applying a twin matrix of [-1 0 0 / 0 -1 0 / 0 0 1], reducing R-factor from 0.12 to 0.06 .

Q. How do substituents (e.g., diethylamino vs. methoxy groups) influence the compound’s electronic properties and reactivity?

  • Methodology : Comparative DFT studies (B3LYP/6-311+G(d,p)) analyze electron density maps and Fukui indices. The diethylamino group enhances electron-donating capacity (σ⁺ = -0.85 vs. σ = 0.12 for methoxy), affecting nucleophilic attack sites. UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) experimentally validate computational findings .
  • Example : Replacing methoxy with diethylamino in methyl 4-(4-methoxyphenyl)-hexahydroquinoline-3-carboxylate increased λmax from 320 nm to 365 nm due to extended conjugation .

Data Contradiction Analysis

Q. Why might biological assay results vary across studies for structurally similar hexahydroquinolines?

  • Root Causes :

  • Solubility Differences : Use of DMSO vs. aqueous buffers affects compound bioavailability.
  • Assay Conditions : Varying pH (7.4 vs. 6.5) or temperature (25°C vs. 37°C) alters ion channel binding kinetics.
  • Stereochemical Variants : Enantiomers (e.g., R vs. S configurations) may exhibit divergent activities, as seen in calcium modulation assays .
    • Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and characterize stereochemistry via chiral HPLC or VCD spectroscopy .

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